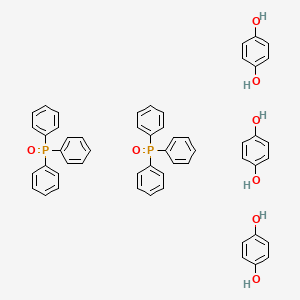![molecular formula C18H26N2O B12525020 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol CAS No. 664996-44-5](/img/structure/B12525020.png)
2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol is a compound that features a phenolic core substituted with two tert-butyl groups and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The alkylation can be achieved through a Friedel-Crafts alkylation using isobutylene and a strong acid catalyst such as triflic acid or zeolites . The imidazole moiety can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation reactors followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol can undergo various chemical reactions including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Friedel-Crafts alkylation or acylation conditions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Various alkyl or aryl substituted phenols.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of antioxidants and UV absorbers for various materials
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imidazole moiety can coordinate with metal ions and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2,4-Di-tert-butylphenol: Lacks the imidazole moiety but shares the phenolic core and tert-butyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar structural features.
Imidazole derivatives: Compounds such as 1H-imidazole and its substituted analogs.
Uniqueness: 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol is unique due to the combination of the phenolic core with the imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
664996-44-5 |
|---|---|
Fórmula molecular |
C18H26N2O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-(imidazol-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H26N2O/c1-17(2,3)14-9-13(11-20-8-7-19-12-20)16(21)15(10-14)18(4,5)6/h7-10,12,21H,11H2,1-6H3 |
Clave InChI |
CSWYFKGFSXXOPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
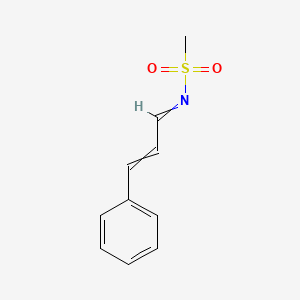
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
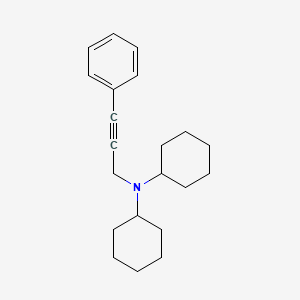
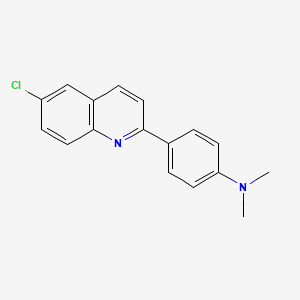
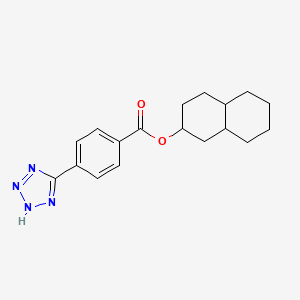
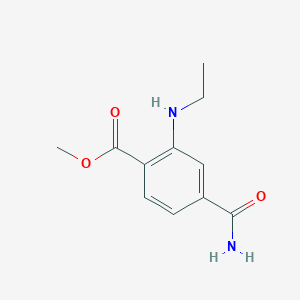

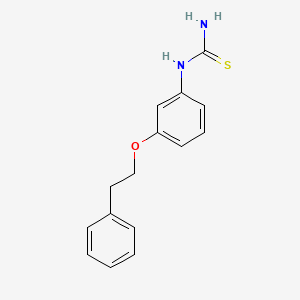
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
